molecular formula C12H22O11 B056501 beta-Maltose CAS No. 120022-04-0

beta-Maltose

Cat. No. B056501
M. Wt: 342.3 g/mol
InChI Key: GUBGYTABKSRVRQ-QUYVBRFLSA-N
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Description

Beta-Maltose, also known as maltobiose or malt sugar, is a disaccharide formed from two units of glucose joined with an α (1→4) bond . The two glucose units are in the pyranose form and are joined by an O-glycosidic bond . The systematic IUPAC name for beta-Maltose is (3R,4R,5S,6R)-6-(hydroxymethyl)-5-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-2,3,4-triol .


Synthesis Analysis

Beta-Maltose is produced by the hydrolytic degradation of starch, a process catalyzed by the enzyme beta-amylase . This enzyme is found in some plants and a few microorganisms . The industrial importance of beta-amylase has led to its large-scale production through genetic engineering .


Molecular Structure Analysis

The molecular formula of beta-Maltose is C12H22O11 . It has an average mass of 342.297 Da and a monoisotopic mass of 342.116211 Da . The structure of beta-Maltose is composed of a (β/α)8 core domain and a C-terminal loop region .


Chemical Reactions Analysis

Beta-Maltose undergoes hydrolysis to produce two glucose units . This reaction is catalyzed by beta-amylase, which works from the non-reducing end, cleaving off two glucose units (maltose) at a time . Beta-Maltose also reacts with sulfuric acid to form carbon dioxide, water, and sulfur dioxide .


Physical And Chemical Properties Analysis

Beta-Maltose appears as a white powder or crystals . It has a density of 1.54 g/cm3 . The solubility of beta-Maltose in water is 1.080 g/mL at 20 °C .

Scientific Research Applications

  • Biomanufacturing Applications : Beta-Maltose is utilized in in vitro biosynthesis. Its phosphorylation by maltose phosphorylase yields β-glucose 1-phosphate, which can be converted to glucose 6-phosphate molecules. This process is used for the production of bioelectricity and valuable biochemicals like fructose 1,6-diphosphate (Li et al., 2022).

  • Enzyme Activity and Glucosyltransferase Activity : Maltose phosphorylase, specific for beta-D-glucopyranosyl phosphate, catalyzes reactions involving alpha-D-glucose, indicating the necessity of an axial 1-OH group in disaccharides for effective catalysis (Tsumuraya et al., 1990).

  • Maltose Metabolism in Bacteria : In Lactococcus lactis, beta-maltose metabolism involves conversion of beta-glucose 1-phosphate to glucose 6-phosphate, catalyzed by beta-phosphoglucomutase. This enzyme is induced by various carbohydrates including maltose, suggesting a broader role in carbohydrate metabolism (Qian et al., 1997).

  • Role in Bacterial Gene Regulation : The MalY enzyme in Escherichia coli, part of the maltose system, has beta C-S lyase activity and affects the expression of MalT-dependent genes. This suggests a link between maltose metabolism and gene regulation in bacteria (Zdych et al., 1995).

  • Transitory Starch Degradation : In plants, beta-maltose is identified as the active anomer of maltose during transitory starch degradation. This finding is significant for understanding carbon export from chloroplasts at night (Weise et al., 2005).

Safety And Hazards

When handling beta-Maltose, personal protective equipment and face protection should be worn . It’s important to ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .

Future Directions

Beta-Maltose has significant potential for industrial applications, particularly in the brewing and distilling industries where it is used in the malting process . Research is ongoing to better understand the regulatory mechanisms of beta-amylase, which could enhance the large-scale production of beta-Maltose .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-QUYVBRFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID901318570
Record name beta-Maltose
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Molecular Weight

342.30 g/mol
Source PubChem
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS]
Record name Maltose
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Product Name

Maltose

CAS RN

133-99-3, 69-79-4
Record name β-Maltose
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Record name D-Glucose, 4-O-.alpha.-D-glucopyranosyl-
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Record name Maltose
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Record name .BETA.-MALTOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
B Mikami, M Degano, EJ Hehre, JC Sacchettini - Biochemistry, 1994 - ACS Publications
Revised Manuscript Received April 1, 1994® abstract: The crystal structures of catalytically competent soybean 8-amylase, unliganded and bathed with small substrates (8-maltose, …
Number of citations: 165 pubs.acs.org
F Brisse, RH Marchessault, S Pérez… - Journal of the …, 1982 - ACS Publications
The crystal structure of 0-maltose octaacetate, C28H38019, has been establishedby direct methods from 3391 independent reflections and refined by a least-squares block-diagonal …
Number of citations: 32 pubs.acs.org
A Kimura, S Chiba - Agricultural and biological chemistry, 1983 - academic.oup.com
… Beta-maltose (or a-maltose) was measured by the height ratio between the arabitol (the internal standard) peak and the (J-maltose (or a-maltose) peak. The enzyme concentrations …
Number of citations: 19 academic.oup.com
K Takeo - 1976 - pascal-francis.inist.fr
A REINVESTIGATION OF THE REACTION OF BETA -MALTOSE OCTAACETATE WITH PHOSPHORUS PENTACHLORIDE … A REINVESTIGATION OF THE REACTION OF BETA -MALTOSE …
Number of citations: 9 pascal-francis.inist.fr
PH Weigel, E Schmell, YC Lee, S Roseman - Journal of Biological …, 1978 - Elsevier
… covalently linked ligands: 6-aminohexanol, or the 6-aminohexyl D-pyranosides of alpha-mannose, beta-glucose, beta-2-acetamido-2-deoxyglucose, beta-cellobiose, beta-maltose, or …
Number of citations: 125 www.sciencedirect.com
BY Zhou, YX Zheng - Chinese Journal of Biotechnology, 1991 - europepmc.org
… The extent of hydrolysis soluble starch is about 77% and the product is identified as beta-maltose by paper chromatography and rotatory examination. Sulfhydryl reagent has no effect …
Number of citations: 2 europepmc.org
TD Sharkey - 2010 - osti.gov
… Chem., 283, 20797-20804 Weise SE, Kim KS, Stewart RP & Sharkey TD (2005a) Beta-maltose is the metabolically active anomer of maltose during transitory starch degradation. Plant …
Number of citations: 4 www.osti.gov
S MELBERG, K RASMUSSEN - 1979 - pascal-francis.inist.fr
… I: BETA -MALTOSE … I: BETA -MALTOSE …
Number of citations: 0 pascal-francis.inist.fr
D Samojedny, S Orzechowski - Postepy Biochemii, 2007 - europepmc.org
… Key meaning is attributed in this process to beta-amylaze, product of its activity beta-maltose is transported to the cytosole and there it subjects farthest conversions. It has been …
Number of citations: 4 europepmc.org
B Mikami, M Degano - Biochemistry
Number of citations: 5

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